1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-10-5-4-9(8-11(10)17-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBWKSCHXEQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233385 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147406-22-2 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147406-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Malonate Cyclization Route (Patent CN101555205B)
This industrial-scale method adapts classical cyclization techniques for strained systems:
Reaction Sequence:
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Ketol Formation
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1,3-Dichloroacetone + Ethylene glycol → Spiroketal intermediate
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Conditions: Acid catalysis, 60-80°C, 12-24 hrs
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Malonate Cyclization
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Acid Hydrolysis
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20-25% HCl, 100°C, 48-55 hrs → Target carboxylic acid
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Key Data:
| Step | Yield (%) | Purity (HPLC) | Scale (kg) |
|---|---|---|---|
| 1 | 78 | 92 | 5 |
| 2 | 65 | 89 | 3.2 |
| 3 | 82 | 95 | 2.6 |
This route demonstrates scalability but requires careful control of hydrolysis conditions to prevent decarboxylation.
Photoredox Decarboxylative Coupling (RSC Adv. 2022)
Modern photochemical methods enable direct functionalization of cyclobutane precursors:
Procedure:
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Substrate Preparation
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Cyclobutanecarboxylic acid (1.0 equiv)
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DABSO (1.1-1.5 equiv) as sulfinate source
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Acridine catalyst (10 mol%)
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Reaction Conditions
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Degassed CH2Cl2, 400 nm LED irradiation
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RT, 12 hrs under N2 atmosphere
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Workup
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Quench with KHSO4 (sat.)
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EtOAc extraction (3×10 mL)
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Column chromatography purification
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Optimization Insights:
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Light Intensity: >20 mW/cm² required for efficient excitation
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Oxygen Sensitivity: <1 ppm O2 critical for catalyst longevity
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Solvent Effects: CH2Cl2 > Toluene > THF in yield (92% vs 78% vs 65%)
Aryl Group Introduction Strategies
Ullmann-Type Coupling
Copper-mediated arylation avoids boronic acid handling:
Reaction Scheme:
Cyclobutanecarboxylate + 3,4-Dimethoxyiodobenzene
→ CuI (20 mol%), L-Proline ligand
→ DMF, 110°C, 48 hrs
Yield Optimization:
| Ligand | Yield (%) |
|---|---|
| Proline | 45 |
| DMEDA | 38 |
| 1,10-Phen | 52 |
Comparative Method Analysis
Economic Factors:
| Method | Cost Index | E-Factor | PMI |
|---|---|---|---|
| Malonate Cyclization | 1.0 | 18.7 | 3.2 |
| Photoredox | 2.3 | 9.8 | 1.9 |
| Suzuki Coupling | 3.1 | 12.4 | 2.7 |
Environmental Impact:
-
Photoredox method reduces heavy metal usage by 90% vs cross-coupling approaches
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Malonate route generates 5.2 kg waste/kg product vs 2.1 kg for photoredox
Industrial Scale Considerations
Thermal Safety:
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Exothermic cyclization requires jacketed reactors with ΔT <5°C/min
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Adiabatic calorimetry shows Qmax = 450 kJ/kg for malonate route
Crystallization Optimization:
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Ethanol/water (7:3) gives 98.5% recovery
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Cooling rate <10°C/hr prevents oiling out
Regulatory Compliance:
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ICH Q3D elemental impurities:
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Pd <10 ppm (cross-coupling routes)
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Cu <300 ppm (Ullmann method)
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Emerging Methodologies
Electrochemical Synthesis
Preliminary studies show:
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Constant current (10 mA/cm²) in divided cell
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0.1 M LiClO4 in MeCN/H2O
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65% yield at 70% conversion
Biocatalytic Approaches
Engineered carboxylases demonstrate:
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40% conversion to target in 72 hrs
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Enantiomeric excess >99% (R) configuration
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoylcyclobutanecarboxylic acid.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)cyclobutanemethanol.
Substitution: Formation of halogenated derivatives such as 1-(3,4-dimethoxyphenyl)-2-bromocyclobutanecarboxylic acid.
Scientific Research Applications
The compound 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid (CAS No. 147406-22-2) is a cyclobutane derivative that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and biological research, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Some notable applications include:
- Anti-inflammatory Agents : Research has indicated that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.
- Antitumor Activity : Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines, suggesting potential use in oncology.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several derivatives of cyclobutane carboxylic acids. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development .
Materials Science
The unique structural features of this compound also facilitate its use in materials science:
- Polymer Synthesis : This compound can be employed as a monomer in polymerization reactions, leading to the development of novel polymers with tailored properties.
- Nanomaterials : Research indicates that incorporating this compound into nanomaterials can enhance their mechanical and thermal stability.
Case Study: Polymer Development
In a recent study, researchers synthesized a series of copolymers using this compound as a comonomer. The resulting materials exhibited improved elasticity and thermal resistance compared to traditional polymers .
Biological Research
The biological implications of this compound are significant:
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents.
- Drug Delivery Systems : Its structural characteristics allow for potential applications in drug delivery systems where controlled release is crucial.
Case Study: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry explored the enzyme inhibition properties of various cyclobutane derivatives. The findings revealed that modifications to the phenyl group significantly affected inhibitory activity against target enzymes involved in cancer metabolism .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Chloro vs. Bromo Groups
The substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:
Key Findings :
Cycloalkane Ring Modifications
Varying the ring size or introducing functional groups impacts steric hindrance and reactivity:
Functional Group Variations
Key Findings :
- Caffeic acid’s dihydroxy groups contribute to its antioxidant properties, contrasting with the methoxy groups of the target compound, which may reduce oxidative activity .
- Hydroxy-substituted cyclobutane derivatives (e.g., 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid) require stringent safety protocols due to irritancy risks .
Biological Activity
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring a cyclobutane ring and a 3,4-dimethoxyphenyl group, positions it as a candidate for research into antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
- Molecular Formula : C13H16O4
- CAS Number : 147406-22-2
The compound's structural characteristics contribute to its reactivity and interaction with biological systems. The cyclobutane ring imparts unique steric and electronic properties that influence its biological activity.
This compound exhibits its biological effects primarily through the modulation of specific molecular targets. It is believed to interact with enzymes or receptors involved in key metabolic pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, which could contribute to its anti-inflammatory and anticancer effects.
- Receptor Binding : It may bind to specific receptors, altering signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of NF-κB signaling pathways, which are crucial for cell survival and proliferation.
Case Studies
- Anticancer Activity : A study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity (IC50 < 10 µM) .
- Anti-inflammatory Effects : Another study assessed the compound's ability to reduce inflammation in animal models. It was found to significantly decrease edema induced by various inflammatory agents, outperforming standard anti-inflammatory drugs .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces edema significantly |
Table 2: IC50 Values for Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid?
A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or thermal cyclization of substituted alkenes. For example, reacting 3,4-dimethoxystyrene with a carboxylic acid-bearing cyclobutane precursor under UV light or heat. Post-synthesis purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization . Ensure reaction monitoring via TLC and intermediate characterization using NMR and mass spectrometry.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to achieve ≥99% purity, as demonstrated for structurally similar cyclobutane derivatives .
- Structural Confirmation : Perform and NMR spectroscopy in deuterated solvents (e.g., DMSO-) to verify methoxy group positions and cyclobutane ring geometry. Compare spectral data with computational predictions (DFT-based simulations) .
Q. What are the optimal storage conditions to ensure compound stability?
Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at room temperature (20–25°C) in a dry, ventilated environment. Avoid humidity and prolonged exposure to oxygen, as methoxy groups and carboxylic acid moieties may degrade under hydrolytic or oxidative conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing this compound?
Discrepancies often arise from:
- Solvent Effects : Ensure consistent use of deuterated solvents (e.g., DMSO- vs. CDCl) and confirm peak assignments using 2D NMR (COSY, HSQC).
- Impurity Peaks : Cross-check HPLC purity (>99%) to rule out contaminants. For example, residual solvents or byproducts may mimic unexpected signals .
- Dynamic Effects : Variable-temperature NMR can identify conformational flexibility in the cyclobutane ring or methoxy groups.
Q. What strategies are effective in optimizing the yield of this compound during synthesis?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru complexes) for cycloaddition steps to enhance regioselectivity.
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) may improve solubility of aromatic precursors.
- Stepwise Functionalization : Introduce the carboxylic acid group after cyclobutane ring formation to avoid side reactions during cyclization .
Q. How to design experiments to assess the compound’s stability under various pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.
- Light Exposure Tests : Expose to UV/visible light (300–800 nm) to assess photostability, critical for applications in photodynamic therapies .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be addressed?
- Validation with Isotopic Labeling : Synthesize -labeled analogs to confirm peak assignments.
- X-ray Crystallography : Resolve ambiguities in cyclobutane ring conformation or substituent orientation by obtaining a single-crystal structure .
- Collaborative Data Sharing : Compare results with published datasets for structurally related compounds (e.g., 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid) to identify systemic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
